Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a spirocyclic aldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, affecting how it interacts with biological systems and other chemical entities .
Comparison with Similar Compounds
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate can be compared with similar compounds such as:
Tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate: This compound has a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate:
These comparisons highlight the uniqueness of this compound, particularly its formyl group and spirocyclic structure, which contribute to its distinctive chemical behavior and research applications.
Properties
IUPAC Name |
tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYWJLCLBOURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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